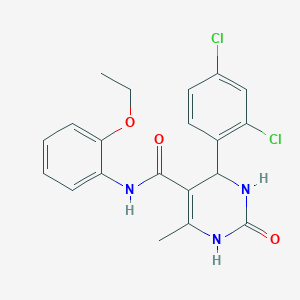

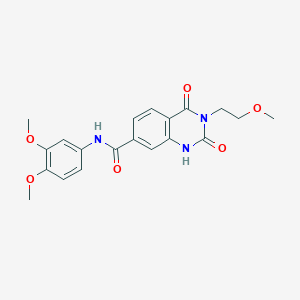

![molecular formula C23H13F6NS B2867591 3-(Trifluoromethyl)phenyl 3-[3-(trifluoromethyl)phenyl]-2-quinolinyl sulfide CAS No. 339103-28-5](/img/structure/B2867591.png)

3-(Trifluoromethyl)phenyl 3-[3-(trifluoromethyl)phenyl]-2-quinolinyl sulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(Trifluoromethyl)phenyl 3-[3-(trifluoromethyl)phenyl]-2-quinolinyl sulfide” likely contains two phenyl rings, each with a trifluoromethyl group attached, and a quinoline ring, all connected by a sulfide linkage . Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their distinctive physical-chemical properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups are generally introduced into molecules through methods involving an exchange between chlorine and fluorine atoms or the assembly of a ring structure from a trifluoromethyl-containing building block .科学的研究の応用

Synthesis and Cytotoxic Activity

Researchers have developed novel organic disulfides containing the 2-(substituted phenyl)quinolin-4(1H)-one ring, which exhibit significant in vitro cytotoxicity against various cancer cell lines. The synthesis begins from thioanthranilic acid esterified with various bromoacetophenones, leading to 3,3′-disulfanediylbis[2-(substituted phenyl)quinolin-4(1H)-ones] of high purity through a process involving cyclization and heating. These disulfides have shown potential in cancer treatment due to their cytotoxic properties (Soural, Hlaváč, Hradil, & Hajdůch, 2009).

Chemical Reactions and Material Development

Several studies have explored the chemical properties and applications of compounds related to 3-(Trifluoromethyl)phenyl 3-[3-(trifluoromethyl)phenyl]-2-quinolinyl sulfide:

Electrochemical fluorination has been used to successfully carry out fluorination of quinolyl sulfides, showing that a trifluoromethyl group on the quinoline ring enhances anodic alpha-fluorination, leading to alpha-fluorinated sulfides in good yields. This process highlights the impact of electron-withdrawing groups on fluorination efficiency (Dawood & Fuchigami, 1999).

The synthesis of functional covalent organic frameworks (COFs) incorporating quinoline units via aza-Diels-Alder reactions demonstrates the creation of materials with enhanced properties for lithium-sulfur batteries. These COFs, due to their extended π-conjugated structure and lithiophilic interactions, show improved cycling stability and specific capacity (Liang et al., 2021).

Copper-mediated trifluoromethylation techniques using phenyl trifluoromethyl sulfoxide have been developed, offering efficient methods for the trifluoromethylation of aryl iodides and activated aryl bromides. This showcases the utility of such compounds in creating trifluoromethylated organic products, relevant for pharmaceuticals and agrochemicals (Li et al., 2015).

特性

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)phenyl]sulfanylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13F6NS/c24-22(25,26)16-7-3-6-14(11-16)19-12-15-5-1-2-10-20(15)30-21(19)31-18-9-4-8-17(13-18)23(27,28)29/h1-13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBDMEMTLUBUCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=CC(=C3)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13F6NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2867510.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2867513.png)

![(E)-2-cyano-3-[3-methoxy-4-(3-methylbutoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2867515.png)

![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-methylphenyl)acetamide](/img/structure/B2867520.png)

![2-(4-methoxyphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2867521.png)

![2,4-Difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2867526.png)